Cetirizine N-oxide

Catalog No.
S862181
CAS No.
1076199-80-8
M.F
C21H25ClN2O4
M. Wt
404.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetirizine N-oxide

CAS Number

1076199-80-8

Product Name

Cetirizine N-oxide

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid

Molecular Formula

C21H25ClN2O4

Molecular Weight

404.9 g/mol

InChI

InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)

InChI Key

IVDOUUOLLFEMJQ-UHFFFAOYSA-N

SMILES

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-]

Synonyms

Acetic acid, 2-​[2-​[4-​[(4-​chlorophenyl)​phenylmethyl]​-​1-​oxido-​1-​piperazinyl]​ethoxy]​-

Canonical SMILES

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-]

Current Research Focus

Potential Areas of Investigation

Given Cetirizine N-oxide is a metabolite of the common antihistamine Cetirizine, some potential areas of research could include:

  • Metabolism Studies: Understanding the formation and breakdown of Cetirizine N-oxide in the body could help with drug interaction studies and tailoring treatment plans for individual patients [].
  • Pharmacokinetic Studies: Research into the absorption, distribution, metabolism, and excretion of Cetirizine N-oxide could provide valuable data on its potential as a drug or its effect on the parent drug Cetirizine [].
  • Toxicological Studies: Investigations into the safety profile of Cetirizine N-oxide would be necessary before any potential therapeutic applications could be explored [].

Cetirizine N-oxide is a chemical compound derived from cetirizine, a well-known antihistamine primarily used for allergy relief. Its molecular formula is C21H25ClN2O4, and it has a molecular weight of approximately 404.89 g/mol. This compound is recognized as an oxidative degradation product of cetirizine, which means it is formed when cetirizine undergoes oxidation reactions . The structure of cetirizine N-oxide features a piperazine ring, which is characteristic of many antihistamines, and it contains an oxido group that distinguishes it from its parent compound .

Cetirizine N-oxide itself is not believed to have any significant antihistamine activity []. Its mechanism of action is not directly relevant to scientific research, as its role is primarily as a metabolite.

, particularly those involving oxidative stress. It has been noted for its potential to undergo transformations into other products, such as 4-chlorobenzophenone, under specific conditions . The compound's reactivity can be attributed to the presence of the nitrogen atom in the piperazine ring, which can engage in nucleophilic attacks or other interactions with electrophiles.

Cetirizine N-oxide can be synthesized through oxidative processes involving cetirizine. Common methods for its synthesis include:

  • Chemical Oxidation: Utilizing oxidizing agents such as hydrogen peroxide or potassium permanganate to convert cetirizine into its N-oxide form.
  • Biological Oxidation: Employing enzymes such as cytochrome P450 monooxygenases that facilitate the oxidation of cetirizine in biological systems.

These methods highlight the compound's potential formation in both laboratory settings and physiological conditions .

Cetirizine N-oxide is primarily studied for its role in pharmaceutical applications, particularly concerning the metabolism of antihistamines. It serves as a reference standard in analytical chemistry for testing and quality control of cetirizine formulations. Additionally, understanding its formation and degradation pathways can aid in predicting drug interactions and side effects associated with antihistamine therapy .

Several compounds share structural similarities with cetirizine N-oxide, particularly within the class of antihistamines and their metabolites. Notable similar compounds include:

  • Cetirizine: The parent compound, primarily an H1 receptor antagonist.
  • Levocetirizine: An enantiomer of cetirizine that exhibits similar antihistaminic properties but with improved efficacy and fewer side effects.
  • Desloratadine: A metabolite of loratadine that also acts as an H1 antagonist but has different pharmacokinetic properties.
  • Fexofenadine: An active metabolite of terfenadine that does not cause cardiac side effects associated with its predecessor.

Comparison Table

CompoundStructure TypePrimary ActivityUnique Features
CetirizinePiperazine derivativeH1 receptor antagonistEffective for allergic rhinitis
Cetirizine N-oxideOxidative derivativePotential metabolic roleMay influence oxidative stress responses
LevocetirizinePiperazine derivativeH1 receptor antagonistImproved efficacy over racemic mixture
DesloratadineNon-sedatingH1 receptor antagonistLonger half-life than loratadine
FexofenadineNon-sedatingH1 receptor antagonistDoes not undergo metabolism by CYP450 enzymes

Cetirizine N-oxide's uniqueness lies in its oxidative nature and potential implications in drug metabolism compared to other antihistamines, making it a subject of interest for further pharmacological studies.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

404.1502850 g/mol

Monoisotopic Mass

404.1502850 g/mol

Heavy Atom Count

28

UNII

GU9Z3NRN9V

Wikipedia

Cetirizine N-oxide

Use Classification

Pharmaceuticals -> Antihistamines -> Transformation products

Dates

Modify: 2023-08-15

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